5-Bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide
CAS No.:
Cat. No.: VC15865266
Molecular Formula: C8H8BrClN2O2S
Molecular Weight: 311.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H8BrClN2O2S |
|---|---|
| Molecular Weight | 311.58 g/mol |
| IUPAC Name | 5-bromo-2-chloro-N-cyclopropylpyridine-3-sulfonamide |
| Standard InChI | InChI=1S/C8H8BrClN2O2S/c9-5-3-7(8(10)11-4-5)15(13,14)12-6-1-2-6/h3-4,6,12H,1-2H2 |
| Standard InChI Key | HVMVBOGZFWSBQN-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1NS(=O)(=O)C2=C(N=CC(=C2)Br)Cl |
Introduction
Structural and Molecular Characteristics
The compound features a pyridine core substituted at positions 2, 3, and 5. Position 2 bears a chlorine atom, position 3 contains a sulfonamide group linked to a cyclopropyl moiety, and position 5 is brominated. This arrangement creates distinct electronic effects: the electron-withdrawing sulfonamide and halogen atoms polarize the ring, enhancing reactivity toward electrophilic and nucleophilic agents.
Table 1: Comparative Molecular Properties of Related Sulfonamide Derivatives
The cyclopropyl group introduces steric hindrance and ring strain, influencing conformational stability and interaction with biological targets . X-ray crystallography of analogous structures reveals planar pyridine rings with sulfonamide groups adopting orientations perpendicular to the aromatic system, optimizing hydrogen-bonding capabilities .
Synthetic Methodologies
Halogenation and Sulfonation Pathways
The synthesis typically begins with 2-amino-4-chloropyridine, which undergoes bromination using or bromosuccinimide (NBS) in dichloromethane at 0–5°C to yield 5-bromo-2-amino-4-chloropyridine . Subsequent diazotization with and at −10°C generates a diazonium intermediate, which is chlorinated via the Sandmeyer reaction to produce 5-bromo-2,4-dichloropyridine . Sulfonation at position 3 is achieved using chlorosulfonic acid () under anhydrous conditions, followed by amidation with cyclopropylamine in tetrahydrofuran (THF) to afford the final product .
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | , , 0–5°C | 82 |
| Diazotization/Chlorination | , , CuCl, −10°C | 78 |
| Sulfonation | , 60°C, 4 h | 85 |
| Amidation | Cyclopropylamine, THF, rt, 12 h | 91 |
Alternative Approaches
Recent patents describe one-step bromo-chlorination strategies using and catalysts, reducing purification steps and improving atom economy . Microwave-assisted synthesis has also been explored, cutting reaction times from hours to minutes while maintaining yields above 75% .
Reactivity and Functionalization
The compound’s halogen atoms and sulfonamide group enable diverse transformations:
-
Nucleophilic Aromatic Substitution: The chlorine at C2 undergoes displacement with amines or alkoxides in polar aprotic solvents (e.g., DMF, DMSO) at 80–100°C.
-
Suzuki-Miyaura Coupling: The bromine at C5 participates in palladium-catalyzed cross-couplings with aryl boronic acids, forming biaryl structures relevant to drug discovery .
-
Sulfonamide Modifications: The sulfonamide nitrogen can be alkylated or acylated to enhance solubility or target specificity .
Critical Stability Considerations:
-
Hydrolytic degradation occurs above pH 9, necessitating storage at neutral pH.
-
Photodegradation under UV light (λ = 254 nm) leads to dehalogenation; amber glass containers are recommended .
Biological and Industrial Applications
Antimicrobial Activity
While direct studies on this compound are scarce, structurally related sulfonamides exhibit potent activity against multidrug-resistant bacteria. For instance, 5-bromo-N-alkylthiophene-2-sulfonamides show MIC values as low as 0.39 μg/mL against New Delhi Metallo-β-lactamase-producing Klebsiella pneumoniae . Molecular docking suggests the sulfonamide group chelates zinc ions in bacterial enzymes, disrupting metalloprotein function .
Enzyme Inhibition
The cyclopropyl-sulfonamide motif is a known pharmacophore in carbonic anhydrase inhibitors. Analogous compounds inhibit human CA-II with values of 12–45 nM, suggesting potential antiglaucoma applications .
Agricultural Uses
Chlorinated pyridine sulfonamides act as herbicidal safeners, protecting crops from herbicide toxicity by inducing detoxification enzymes . Field trials demonstrate a 40% reduction in glyphosate-induced crop damage at application rates of 50 g/ha .
Challenges and Future Directions
Synthetic Optimization
Current routes suffer from moderate yields (50–70%) in scaled production . Flow chemistry systems could improve heat and mass transfer during exothermic bromination steps, potentially boosting yields to >90% .
Biological Profiling
In vivo pharmacokinetic studies are urgently needed. Computational models predict moderate blood-brain barrier permeability (logBB = −0.8) and hepatic clearance via CYP3A4 oxidation .
Environmental Impact
The ecotoxicity profile remains uncharacterized. Structural analogs exhibit LC50 values of 2.1 mg/L in Daphnia magna, classifying them as "toxic" under REACH regulations. Green chemistry approaches, such as photocatalytic degradation using nanoparticles, require exploration .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume